molecular formula C9H6Cl6O4S B13841057 (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide

(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide

Cat. No.: B13841057
M. Wt: 422.9 g/mol
InChI Key: AAPVQEMYVNZIOO-NYQGKTAPSA-N
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Description

(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide is a complex organochlorine compound. It is a major metabolite of endosulfan, a broad-spectrum organochlorine insecticide used in agriculture to control pests on crops. This compound is known for its stability and persistence in the environment, making it a subject of interest in environmental chemistry and toxicology.

Preparation Methods

The synthesis of (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide involves several steps. The industrial production typically starts with the chlorination of hexachlorocyclopentadiene, followed by a series of reactions involving sulfur and oxygen-containing reagents. The reaction conditions often require controlled temperatures and the use of solvents like chloroform, DMSO, and methanol.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide has several scientific research applications:

    Environmental Chemistry: Used as a standard for detecting and studying environmental pollutants.

    Toxicology: Studied for its toxic effects on various organisms and its persistence in the environment.

    Analytical Chemistry: Used in the development of analytical methods for detecting organochlorine compounds in environmental samples.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular components, leading to disruption of cellular processes. It primarily targets the nervous system of insects, causing hyperexcitation and eventual death. The molecular pathways involved include the inhibition of GABA receptors and interference with ion channels.

Comparison with Similar Compounds

Similar compounds include other organochlorine insecticides like DDT and lindane. Compared to these, (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide is unique due to its specific structure and the presence of sulfur and oxygen atoms in its tricyclic framework. This structural uniqueness contributes to its distinct chemical properties and environmental behavior.

Properties

Molecular Formula

C9H6Cl6O4S

Molecular Weight

422.9 g/mol

IUPAC Name

(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide

InChI

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7?,8?

InChI Key

AAPVQEMYVNZIOO-NYQGKTAPSA-N

Isomeric SMILES

C1[C@@H]2[C@H](COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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